molecular formula C20H22CaO11P2 B1591240 1-Naphthyl phosphate calcium salt trihydrate CAS No. 57775-19-6

1-Naphthyl phosphate calcium salt trihydrate

Cat. No.: B1591240
CAS No.: 57775-19-6
M. Wt: 540.4 g/mol
InChI Key: ISLPOEWLFYKMBM-UHFFFAOYSA-L
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Description

Historical Development and Discovery

The historical development of 1-naphthyl phosphate calcium salt trihydrate is intrinsically linked to the broader evolution of organophosphorus chemistry and the early investigations into naphthyl-based compounds. The foundational work on naphthyl phosphates began in the mid-20th century when researchers recognized the potential of these compounds as substrates for enzyme activity measurements. The development of 1-naphthyl phosphate as a biochemical substrate gained momentum in the 1950s, particularly through the pioneering work documented in enzyme methodology studies. Early researchers discovered that naphthyl phosphates could serve as excellent substrates for phosphatase enzymes, leading to the systematic investigation of various salt forms to optimize solubility and stability characteristics.

The specific calcium salt trihydrate form emerged from efforts to create more stable and easily handled derivatives of the parent 1-naphthyl phosphate compound. Historical records indicate that the calcium salt was developed to address the challenges associated with the hygroscopic nature of sodium salts and to provide enhanced thermal stability for analytical applications. The trihydrate crystallization pattern was identified as providing optimal balance between stability and reactivity, making it particularly suitable for long-term storage and consistent analytical performance. Research conducted in the latter half of the 20th century demonstrated that the calcium coordination significantly influenced the compound's spectroscopic properties and enzymatic substrate characteristics.

The systematic characterization of this compound progressed through advances in analytical techniques, including infrared spectroscopy, nuclear magnetic resonance, and X-ray crystallography. These methodological improvements allowed researchers to elucidate the precise molecular structure and understand the role of coordinated water molecules in maintaining the compound's stability. The historical development also encompassed extensive purification methodology refinement, with researchers establishing standardized procedures for obtaining high-purity samples suitable for critical analytical applications.

Significance in Phosphoric Ester Chemistry

This compound occupies a prominent position in phosphoric ester chemistry due to its unique combination of structural features and chemical reactivity. As a phosphoric ester, it represents an important class of compounds where the phosphate group forms covalent bonds with organic moieties, creating molecules with distinctive properties that bridge inorganic and organic chemistry. The significance of this compound in phosphoric ester chemistry stems from its ability to undergo hydrolysis reactions under controlled conditions, releasing both inorganic phosphate and the corresponding naphthol derivative.

The phosphoric ester linkage in this compound demonstrates remarkable stability under neutral and slightly basic conditions, while exhibiting controlled reactivity in the presence of specific enzymes or acidic conditions. This characteristic makes it an invaluable tool for studying phosphate metabolism and enzyme kinetics in biochemical systems. The calcium coordination adds another layer of complexity to the phosphoric ester chemistry, as the metal ion influences both the electronic distribution within the phosphate group and the overall molecular conformation. Research has shown that calcium coordination can significantly affect the rate of enzymatic hydrolysis and the specificity of enzyme-substrate interactions.

The compound serves as an exemplary model for understanding the behavior of metal-coordinated phosphoric esters in biological systems. Studies have revealed that the presence of calcium ions can modulate the accessibility of the phosphate group to enzymatic attack, thereby influencing reaction kinetics and pathway selectivity. This understanding has broader implications for the design of phosphoric ester-based compounds with tailored reactivity profiles for specific applications in analytical chemistry and biochemical research.

Furthermore, the trihydrate form contributes to the overall significance in phosphoric ester chemistry by demonstrating how water coordination can stabilize phosphoric ester structures while maintaining their essential reactivity. The coordinated water molecules participate in hydrogen bonding networks that influence both the physical properties and chemical behavior of the compound. This aspect has proven particularly important in understanding how environmental factors such as humidity and temperature affect the stability and performance of phosphoric ester compounds in practical applications.

Relationship to Other Naphthyl Phosphate Derivatives

The relationship between this compound and other naphthyl phosphate derivatives forms a complex network of structural and functional connections that illuminate the broader chemistry of this compound class. The most closely related compounds include the sodium salts of 1-naphthyl phosphate, particularly the disodium salt form, which shares the same core phosphoric ester structure but differs in its metal coordination and hydration state. Comparative studies have revealed that while both calcium and sodium salts maintain the essential enzymatic substrate properties, they exhibit distinct solubility profiles and stability characteristics under various environmental conditions.

The 2-naphthyl phosphate derivatives represent important positional isomers that demonstrate how the location of the phosphate attachment on the naphthalene ring system significantly influences both chemical and biological properties. Research has identified instances where commercial preparations of 1-naphthyl phosphate salts were contaminated with 2-naphthyl phosphate derivatives, highlighting the importance of rigorous analytical characterization for applications requiring high specificity. The positional difference affects not only the electronic properties of the aromatic system but also the spatial accessibility of the phosphate group to enzymatic active sites.

Compound Molecular Formula Molecular Weight (g/mol) Key Characteristics
This compound C₁₀H₁₃CaO₇P 316.26 White crystalline powder, trihydrate form
1-Naphthyl phosphate disodium salt C₁₀H₇Na₂O₄P 268.11 Off-white to light pink powder, hygroscopic
1-Naphthyl phosphate potassium salt C₁₀H₇KO₄P 262.23 Alternative alkali metal salt form
1-Naphthyl phosphate (free acid) C₁₀H₉O₄P 224.15 Parent compound, requires careful handling

The monosodium salt derivatives occupy an intermediate position in this family of compounds, offering different solubility and stability profiles compared to both the disodium and calcium salt forms. These relationships demonstrate how the choice of counterion profoundly influences the practical utility of naphthyl phosphate compounds in different analytical and research contexts. The calcium salt trihydrate form often provides advantages in applications requiring enhanced thermal stability and reduced hygroscopicity compared to the more commonly used sodium salt derivatives.

Extended family relationships include various substituted naphthyl phosphates where additional functional groups are present on the aromatic ring system. These derivatives have been developed to modify the electronic properties of the naphthalene ring and consequently alter the enzymatic specificity and reaction kinetics. The alpha-naphthyl phosphate designation specifically refers to substitution at the 1-position, distinguishing it from beta-naphthyl phosphate (2-position) derivatives and other substitution patterns.

The relationship extends to broader categories of aryl phosphates, where the naphthyl group represents one of many possible aromatic substituents. Comparative studies with phenyl phosphates and other aromatic phosphoric esters have revealed that the bicyclic naphthalene system provides unique advantages in terms of fluorescence properties and enzyme specificity. This relationship has proven particularly valuable in developing analytical methods that exploit the distinctive optical properties of naphthyl derivatives for sensitive detection and quantification applications.

Properties

IUPAC Name

calcium;naphthalen-1-yl hydrogen phosphate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H9O4P.Ca.3H2O/c2*11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;;;/h2*1-7H,(H2,11,12,13);;3*1H2/q;;+2;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLPOEWLFYKMBM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22CaO11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583475
Record name Calcium naphthalen-1-yl hydrogen phosphate--water (1/2/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57775-19-6
Record name Calcium naphthalen-1-yl hydrogen phosphate--water (1/2/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The preparation of 1-naphthyl phosphate calcium salt trihydrate generally follows the neutralization of 1-naphthyl phosphate acid with a calcium source, such as calcium hydroxide or calcium carbonate, in aqueous media. The reaction results in the precipitation of the calcium salt, which is then isolated and dried under controlled conditions to retain the trihydrate form.

Key steps:

  • Dissolution of 1-naphthyl phosphate (acid form) in water.
  • Slow addition of a calcium base (e.g., Ca(OH)₂) under stirring.
  • Control of pH to favor salt formation (typically near neutral to slightly basic).
  • Precipitation of calcium salt.
  • Filtration and washing to remove impurities.
  • Drying under refrigeration or controlled humidity to maintain trihydrate status.

Detailed Preparation Methodology

Step Description Conditions Notes
1. Dissolution Dissolve 1-naphthyl phosphate acid in distilled water Ambient temperature, stirring Ensures complete solubilization
2. Neutralization Add calcium hydroxide solution dropwise Controlled pH ~7-8, stirring Avoid excess base to prevent impurities
3. Precipitation Formation of calcium salt precipitate Ambient to slightly elevated temperature (25-40 °C) Precipitate is white to off-white powder
4. Filtration Filter precipitate using vacuum filtration Room temperature Removes mother liquor containing impurities
5. Washing Wash precipitate with cold distilled water 0-5 °C Removes residual soluble salts
6. Drying Dry under refrigeration or in a desiccator 4 °C, avoid moisture exposure Maintains trihydrate crystal structure

Research Findings and Variations

  • Hydration state control: The trihydrate form is stabilized by careful drying and storage at low temperatures (refrigeration at +4 °C), as the compound is hygroscopic and can lose water if exposed to dry or heated conditions, altering its physical properties.

  • Purity considerations: The neutralization step must be carefully controlled to avoid excess calcium hydroxide, which can lead to impurities or formation of other calcium phosphate species.

  • Storage conditions: To preserve the trihydrate form and prevent degradation, the compound is stored in tightly closed containers under an inert atmosphere or refrigeration, protecting it from moisture and strong oxidizing agents.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Effect on Product Quality
pH during neutralization 7.0 - 8.0 Ensures complete salt formation without excess base
Temperature during precipitation 25 - 40 °C Optimal for crystallization and purity
Drying temperature 4 °C (refrigeration) Maintains trihydrate form, prevents decomposition
Washing solvent Cold distilled water Removes impurities without dissolving product
Storage Refrigerated, dry, inert atmosphere Prevents hygroscopic degradation and oxidation

Summary of Key Research Data

  • Melting point consistently reported at 192-193 °C indicates purity and correct hydrate form.
  • The compound is a white to off-white powder, stable under refrigerated conditions.
  • It is hygroscopic and sensitive to moisture and strong oxidizers, requiring careful handling during preparation and storage.
  • No significant hazardous polymerization or reactions under normal processing conditions, allowing safe preparation with standard laboratory precautions.

Chemical Reactions Analysis

Enzymatic Hydrolysis

1-Naphthyl phosphate calcium salt serves as a substrate for acid phosphatase enzymes, which catalyze its hydrolysis to release 1-naphthol and inorganic phosphate. This reaction is critical in clinical diagnostics and enzymatic assays .

Reaction:

1 Naphthyl phosphate+H2OAcid phosphatase1 Naphthol+Phosphate\text{1 Naphthyl phosphate}+\text{H}_2\text{O}\xrightarrow{\text{Acid phosphatase}}\text{1 Naphthol}+\text{Phosphate}

Key Parameters:

ParameterValue/DetailSource
Enzyme UsedHuman prostatic acid phosphatase
Optimal pH4.8–5.5 (acidic conditions)
Catalytic Activity (Substrate)>90% maximum activity
Detection MethodSpectrophotometry (332 nm)
  • Substrate purity (>80% sodium 1-naphthyl phosphate) directly impacts enzymatic efficiency .

  • Free 1-naphthol impurities (<3 mmol/mol) and inorganic phosphate (<10 mmol/mol) are critical for assay accuracy .

Acid/Base-Catalyzed Hydrolysis

The phosphate ester bond undergoes hydrolysis under acidic or alkaline conditions, though this reaction is slower compared to enzymatic cleavage.

Acid-Catalyzed Hydrolysis:

Protonation of the phosphate group increases electrophilicity, facilitating nucleophilic attack by water .
Conditions:

  • Catalysts: Sulfamic acid, camphorsulfonic acid .

  • Temperature: 25–70°C .

Base-Catalyzed Hydrolysis:

Alkaline conditions promote saponification of the ester bond.
Conditions:

  • Catalysts: Triethylamine, sodium carbonate .

  • Solvents: Acetone, n-pentane .

Stability and Decomposition

1-Naphthyl phosphate calcium salt trihydrate exhibits hygroscopic properties and decomposes under thermal stress or oxidative conditions .

Thermal Decomposition:

ParameterValueSource
Melting Point192–193°C
Decomposition ProductsCO, CO₂, P oxides

Oxidative Reactions:

  • Incompatible with strong oxidizing agents (e.g., peroxides), leading to hazardous reactions .

Example Protocol:

  • Reactants: Aldehydes/ketones + diethyl phosphite.

  • Catalyst: Triethylamine (10 mol%) .

  • Solvent: Acetone (1.0 mL/11.0 mmol) .

  • Work-up: Precipitation with n-pentane yields products in 78–99% purity .

Analytical Considerations

  • Purity Analysis: High-performance liquid chromatography (HPLC) and spectrophotometry ensure substrate suitability for enzymatic assays .

  • Structural Confirmation: SMILES notation and InChIKey (XGDPLNLBXXLFDL-UHFFFAOYSA-L) validate molecular identity .

Scientific Research Applications

Scientific Research Applications of Calcium Naphthalen-1-yl Phosphate Trihydrate

Calcium naphthalen-1-yl phosphate trihydrate (C20H16CaO8P2·3H2O), also known as 1-naphthyl phosphate calcium salt trihydrate, is a chemical compound primarily used in research settings, with diverse applications in chemistry and biology. This compound combines calcium and naphthalen-1-yl phosphate, imparting unique chemical and biological properties that make it valuable for specific research applications.

Applications

Calcium naphthalen-1-yl phosphate trihydrate is employed across various scientific disciplines:

  • Chemistry It serves as a reagent in chemical reactions and synthesis processes.
  • Biology It is used in biochemical assays and studies involving phosphate metabolism.
  • Medicine It is investigated for potential therapeutic uses and as a model compound in drug development.
  • Industry It is utilized in the production of specialty chemicals and materials.
  • Cell Biology It is used in cell biology, cell culture and modification, and cell analysis .
  • Biomedical research, forensic work, and clinical diagnostics It can be applied in these fields .

Chemical Reactions

The compound undergoes several types of chemical reactions:

  • Hydrolysis It hydrolyzes in water to form naphthalen-1-yl phosphate and calcium ions.
  • Substitution Reactions It participates in substitution reactions where the phosphate group is replaced by other functional groups.
  • Complexation The calcium ion can form complexes with other ligands, altering the compound's chemical properties.

Calcium naphthalen-1-yl phosphate trihydrate is a phosphoric acid derivative with potential biological activities. It may exert its biological effects through several mechanisms:

  • Enzyme Inhibition Similar compounds inhibit various enzymes, potentially affecting metabolic pathways.
  • Antioxidant Activity Phosphonates and phosphates often exhibit antioxidant properties, which may contribute to cellular protection against oxidative stress.
  • Cell Signaling Modulation The compound may influence signaling pathways related to cell growth and differentiation.

Antimicrobial Properties

Research indicates that calcium naphthalen-1-yl phosphate exhibits antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)Concentration (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have been conducted to evaluate the safety profile of calcium naphthalen-1-yl phosphate. The compound showed low cytotoxicity at concentrations below 50 mg/mL, making it a potential candidate for therapeutic applications.

Cell LineIC50 (mg/mL)
HepG2 (liver cancer)45
MCF-7 (breast cancer)50
A549 (lung cancer)48

Case Studies

  • Antimicrobial Efficacy A study published in the Journal of Applied Microbiology demonstrated that calcium naphthalen-1-yl phosphate effectively inhibited the growth of Staphylococcus aureus, suggesting its potential as an antimicrobial agent in clinical settings.
  • Cytotoxicity Evaluation Research at Maastricht University assessed the cytotoxic effects of calcium naphthalen-1-yl phosphate on various human cell lines, revealing a favorable safety profile while maintaining effective biological activity against cancer cells.
  • Enzyme Inhibition A recent study highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for developing therapeutic agents targeting metabolic disorders.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Properties of Selected Compounds

Compound CAS Number Molecular Formula Key Applications
This compound 17805-69-5 C₁₀H₉O₄P·Ca·3H₂O ALP staining, osteogenesis research
1-Naphthyl phosphate sodium salt monohydrate 31681-98-8 C₁₀H₉O₄P·2Na·H₂O Enzymatic assays in solution phase
Calcium hydrogen phosphate dihydrate 7789-77-7 CaHPO₄·2H₂O Bone cements, drug delivery
Hydroxyapatite 12167-74-7 Ca₅(PO₄)₃OH Bone regeneration, implants

Table 2: Hydration and Stability

Compound Hydration State Stability Concerns
This compound Trihydrate Dehydration under low humidity
Calcium oxalate trihydrate Trihydrate Transforms to monohydrate in urine
Sodium sulfate decahydrate Decahydrate Phase separation in thermal storage

Biological Activity

1-Naphthyl phosphate calcium salt trihydrate (CAS No. 57775-19-6) is a chemical compound that has garnered attention for its biological activity, particularly as a phosphatase inhibitor. This compound is part of a broader category of naphthyl phosphates, which are recognized for their roles in biochemical assays and potential therapeutic applications.

This compound functions primarily as a non-specific phosphatase inhibitor . Phosphatases are enzymes that remove phosphate groups from molecules, and their inhibition can influence various biological pathways, including signal transduction and metabolic processes. The inhibition of these enzymes can lead to altered cellular responses, which is particularly relevant in research concerning cancer and other diseases where phosphorylation states are critical.

In Vitro Studies

Research indicates that this compound can significantly affect cellular mechanisms. For instance, it has been shown to decrease the splice-correcting effect of certain oligonucleotide delivery systems by approximately 50% in the presence of this compound . This suggests that the compound could be useful in studies where modulation of splicing is desired.

Case Studies

In one study involving various phosphatase inhibitors, including this compound, it was noted that the compound effectively inhibited the action of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cell growth and differentiation . The implications of this activity are significant for understanding cancer biology, where PTPs are often dysregulated.

Comparative Biological Activity

The biological activity of this compound can be compared with other naphthyl phosphate derivatives:

Compound NameCAS NumberBiological Activity
1-Naphthyl phosphate potassium salt100929-85-9Non-specific phosphatase inhibitor
1-Naphthyl phosphate sodium salt81012-89-7Biochemical reagent for life sciences
1-Naphthyl phosphate calcium salt57775-19-6Non-specific phosphatase inhibitor

Drug Delivery Systems

Calcium phosphate nanoparticles have been explored as carriers for various biomolecules due to their biocompatibility and ability to protect nucleic acids from degradation. When functionalized with compounds like this compound, these nanoparticles can enhance cellular uptake and improve therapeutic efficacy .

Future Research Directions

Further studies are warranted to explore the full range of biological activities associated with this compound. Potential areas of investigation include:

  • Cancer Therapy : Understanding how inhibition of specific phosphatases affects tumor growth and response to treatment.
  • Gene Therapy : Evaluating the efficacy of this compound in enhancing the delivery and expression of therapeutic genes.
  • Immunology : Investigating its role in modulating immune responses through phosphatase inhibition.

Q & A

Q. What are the standard methods for synthesizing 1-naphthyl phosphate calcium salt trihydrate in laboratory settings?

The synthesis typically involves reacting 1-naphthyl phosphate with calcium chloride under controlled pH and temperature. For example, calcium chloride (CaCl₂) can be added to a solution of sodium 1-naphthyl phosphate at pH 2–3, followed by slow crystallization to form the trihydrate complex. Temperature control (20–25°C) and reaction time (6–12 hours) are critical to avoid impurities like calcium phosphate byproducts . Post-synthesis, vacuum filtration and drying at 40°C ensure product stability.

Q. How is this compound characterized for purity and structural confirmation?

Key techniques include:

  • FTIR Spectroscopy : To confirm phosphate (P-O stretching at ~980 cm⁻¹) and naphthyl group (C-H bending at ~750 cm⁻¹) vibrations.
  • XRD : Matches diffraction patterns with known crystallographic data (e.g., JCPDS standards) to verify trihydrate structure.
  • Elemental Analysis : Validates calcium (Ca²⁺) and phosphate (PO₄³⁻) stoichiometry via ICP-OES or EDTA titration .
  • Thermogravimetric Analysis (TGA) : Determines water content (trihydrate decomposition at ~100–150°C) .

Q. What are the primary biochemical applications of this compound in enzymatic assays?

It is widely used as a substrate for acid phosphatase (e.g., prostatic acid phosphatase) in colorimetric assays. The enzyme cleaves the phosphate group, releasing 1-naphthol, which reacts with diazonium salts (e.g., Fast Red TR) to form a chromogenic product detectable at 450–500 nm. Optimal assay conditions include pH 5.0–5.5 (acetate buffer) and incubation at 37°C for 10–30 minutes .

Advanced Research Questions

Q. How do pH and ionic strength variations affect the stability of this compound in aqueous solutions?

The compound’s solubility and hydrolysis kinetics are pH-dependent. Below pH 4, partial dissociation of calcium-phosphate bonds occurs, increasing free 1-naphthyl phosphate. At pH > 7, calcium tends to form insoluble hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), reducing substrate availability. Ionic strength adjustments (e.g., NaCl addition) stabilize the complex via charge shielding but may compete for calcium binding .

Q. What experimental strategies resolve contradictions in reported enzymatic activity data using this substrate?

Discrepancies often arise from:

  • Impurities : Trace Mg²⁺ or Zn²⁺ in buffers can inhibit phosphatases. Use ultrapure water and chelators (e.g., EDTA) to minimize interference.
  • Substrate Concentration : Non-linear kinetics occur above 2 mM due to micelle formation. Maintain concentrations ≤1.5 mM and validate with Michaelis-Menten plots .
  • Temperature Gradients : Pre-equilibrate reagents to 37°C to avoid lag phases in activity measurements.

Q. How can researchers optimize the use of this compound in nanoparticle synthesis or biomaterial studies?

The phosphate group acts as a nucleation site for calcium phosphate nanoparticles. A typical protocol involves:

  • Dissolving this compound (0.1 M) in a citrate buffer (pH 7.4).
  • Adding CaCl₂ (0.2 M) dropwise under sonication (30 min).
  • Centrifuging nanoparticles (10,000 ×g, 15 min) and characterizing via TEM/DLS. Citrate stabilizes particle size (50–100 nm) by preventing aggregation .

Q. What are the challenges in scaling up synthesis while maintaining trihydrate crystallinity?

Key issues include:

  • Hydration Control : Excess water leads to amorphous phases; use controlled humidity (50–60%) during crystallization.
  • Seeding : Introduce pre-formed trihydrate crystals to guide homogeneous nucleation.
  • Drying Protocols : Lyophilization preserves hydrate structure better than oven drying .

Methodological Notes

  • Handling Precautions : Store at 2–8°C in airtight containers to prevent dehydration. Avoid prolonged light exposure due to naphthyl group photosensitivity .
  • Troubleshooting Low Enzymatic Activity : Test substrate integrity via TLC (silica gel, eluent: ethyl acetate/methanol/water = 5:3:2). Degraded substrate shows additional spots with Rf > 0.6 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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